molecular formula C16H14 B14326880 9-Benzylidenecyclonona-1,3,5,7-tetraene CAS No. 104170-63-0

9-Benzylidenecyclonona-1,3,5,7-tetraene

Cat. No.: B14326880
CAS No.: 104170-63-0
M. Wt: 206.28 g/mol
InChI Key: IFFLEGJLYLCIBB-UHFFFAOYSA-N
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Description

9-Benzylidenecyclonona-1,3,5,7-tetraene is a unique organic compound characterized by its conjugated system of double bonds This compound falls under the category of aromatic compounds due to its stability and unique electronic configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidenecyclonona-1,3,5,7-tetraene typically involves the condensation of benzaldehyde with cyclonona-1,3,5,7-tetraene under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Benzylidenecyclonona-1,3,5,7-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions are common, where the benzylidene moiety can be substituted with various electrophiles under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions with electrophiles like halogens or nitro groups.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

9-Benzylidenecyclonona-1,3,5,7-tetraene has several applications in scientific research:

    Chemistry: Used as a model compound to study aromaticity and conjugation effects.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 9-Benzylidenecyclonona-1,3,5,7-tetraene involves its interaction with various molecular targets through its conjugated π-electron system. This interaction can lead to the stabilization of reactive intermediates and influence various chemical pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

    Cyclonona-1,3,5,7-tetraene: Lacks the benzylidene moiety, making it less stable and less reactive.

    Benzylidenecycloheptatriene: Similar structure but with a smaller ring, leading to different reactivity and stability.

    Cyclooctatetraene: Another conjugated system but with different electronic properties.

Uniqueness: 9-Benzylidenecyclonona-1,3,5,7-tetraene is unique due to its extended conjugation and aromatic stability, which makes it a valuable compound for studying aromaticity and its effects on chemical reactivity and stability.

Properties

CAS No.

104170-63-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

9-benzylidenecyclonona-1,3,5,7-tetraene

InChI

InChI=1S/C16H14/c1-2-4-7-11-15(10-6-3-1)14-16-12-8-5-9-13-16/h1-14H

InChI Key

IFFLEGJLYLCIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC2=CC=CC=C2)C=CC=C1

Origin of Product

United States

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